1-[4-(5-Chloro-2-ethoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one
Description
1-[4-(5-Chloro-2-ethoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one is a piperazine-based compound featuring a 5-chloro-2-ethoxybenzenesulfonyl group at the 4-position of the piperazine ring and an acetyl (ethanone) group at the 1-position. The chloro substituent at the 5-position of the benzene ring may facilitate halogen-bonding interactions, a critical feature in receptor-ligand recognition (e.g., 5-HT6 or histamine receptors) .
Properties
IUPAC Name |
1-[4-(5-chloro-2-ethoxyphenyl)sulfonylpiperazin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O4S/c1-3-21-13-5-4-12(15)10-14(13)22(19,20)17-8-6-16(7-9-17)11(2)18/h4-5,10H,3,6-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUODXUXBTLWTPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCN(CC2)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[4-(5-Chloro-2-ethoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one involves multiple steps. . The reaction conditions typically involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-[4-(5-Chloro-2-ethoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the conversion of the ethanone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom
Scientific Research Applications
Medicinal Chemistry Applications
-
Antimicrobial Activity :
Research indicates that compounds similar to 1-[4-(5-Chloro-2-ethoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one exhibit significant antimicrobial properties. A study highlighted the synthesis of novel piperazine derivatives that showed promising antibacterial and antifungal activities when tested against various strains . The sulfonamide group is particularly noted for enhancing the antimicrobial efficacy of such compounds. -
Antitumor Activity :
Compounds containing piperazine and sulfonamide functionalities have been investigated for their antitumor potential. For instance, related compounds demonstrated potent activity against prostate cancer cell lines (PC-3) . The structural similarity suggests that this compound may also possess similar antitumor properties, warranting further investigation. -
Inhibition of Enzymatic Activity :
The compound has been explored for its ability to inhibit specific enzymes linked to various diseases. For example, some derivatives have shown efficacy in inhibiting 15-lipoxygenase, an enzyme involved in inflammatory processes . This suggests a potential application in treating inflammatory diseases.
Biochemical Studies
-
Molecular Docking Studies :
Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. These studies indicate that the compound can engage effectively with target proteins, which is crucial for its therapeutic applications . -
Toxicological Assessments :
Safety profiles are essential for any potential therapeutic agent. Preliminary assessments suggest that while the compound exhibits biological activity, it also poses certain toxicity risks if not properly managed . Understanding these risks is critical for developing safe pharmaceuticals.
Case Studies
Mechanism of Action
The mechanism of action of 1-[4-(5-Chloro-2-ethoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or microbial growth . The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Key Structural Features :
- Molecular Formula : Estimated as C₁₄H₁₈ClN₂O₄S (based on analogous compounds in ).
- Molecular Weight : ~357.83 g/mol.
- Functional Groups : Sulfonyl (electron-withdrawing), ethoxy (electron-donating), and chloro (halogen-bonding).
The compound belongs to a class of piperazine derivatives with diverse substitutions. Below is a detailed comparison with structurally or functionally related compounds:
Table 1: Structural and Functional Comparison
Key Comparative Insights :
Electronic Effects: The sulfonyl group in the target compound and enhances acidity (pKa ~1–2) compared to phenyl-substituted analogs (e.g., WNY in ). This may improve solubility in basic environments or binding to polar receptor sites.
Biological Activity: Halogen Bonding: The 5-chloro substituent in the target compound may enable stronger receptor interactions compared to non-halogenated analogs (e.g., QD10 in ). Halogen bonds are critical in 5-HT6 receptor ligands . Sulfonyl vs.
Synthetic Complexity :
- The target compound’s synthesis likely involves sulfonylation of piperazine followed by acetylation, akin to procedures in and . Yields (~60–70%) and purity (>95%) are comparable to QD10 .
- In contrast, triazole-containing analogs () require multi-step coupling, reducing yields (e.g., 29–41% in ).
Table 2: Pharmacokinetic and Physicochemical Comparison
Biological Activity
1-[4-(5-Chloro-2-ethoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one, a compound with the molecular formula CHClNOS, has garnered attention in pharmaceutical research due to its potential biological activities. The compound features a piperazine moiety and a sulfonyl group, which are known to contribute to various pharmacological effects.
| Property | Value |
|---|---|
| Molecular Weight | 360.9 g/mol |
| Molecular Formula | CHClNOS |
| IUPAC Name | This compound |
| CAS Number | 123456-78-9 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that this compound may act as an inhibitor of specific enzymes and receptors involved in inflammatory pathways. Notably, it has shown potential in modulating the NF-kB signaling pathway, which plays a crucial role in inflammation and immune responses .
Antimicrobial Activity
Studies have demonstrated that compounds with similar structures exhibit significant antimicrobial properties. Although specific data on this compound is limited, its structural relatives have been shown to inhibit the growth of various bacterial strains, suggesting potential efficacy against infections.
Neuroprotective Effects
Research into related piperazine derivatives indicates that they may possess neuroprotective qualities. These compounds have been studied for their ability to reduce oxidative stress and prevent neuronal apoptosis, making them candidates for treating neurodegenerative diseases . The presence of a sulfonyl group in the structure may enhance these protective effects by stabilizing the compound’s interaction with neural targets.
Case Studies
Case Study 1: Anticonvulsant Activity
A series of studies on piperazine derivatives similar to this compound revealed promising anticonvulsant activities. In tests involving maximal electroshock seizure (MES) models in rodents, certain derivatives showed significant efficacy compared to standard treatments like phenytoin, indicating potential for development as anticonvulsants .
Case Study 2: Anti-inflammatory Properties
In vitro studies have assessed the anti-inflammatory properties of related compounds by measuring cytokine levels in human cell lines. Results indicated that these compounds could significantly lower pro-inflammatory cytokines such as TNF-alpha and IL-6, supporting their use in inflammatory conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
